molecular formula C25H24ClNO4 B14945401 1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

Cat. No.: B14945401
M. Wt: 437.9 g/mol
InChI Key: IOYKJNDKCHGIMR-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZOYL)-N-CYCLOHEXYL-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.

Preparation Methods

The synthesis of 1-(4-CHLOROBENZOYL)-N-CYCLOHEXYL-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves several steps. One common method is the enantioselective one-pot synthesis, which uses a chiral Ni(II) complex and p-TSOH to form enantioenriched 4H-chromenes from ortho-quinone methides and dicarbonyls . This method is compatible with various β-ketoester substrates and provides the desired products in high enantioselectivity. Industrial production methods often involve microwave-assisted synthesis, which can yield the compound in a shorter time with good yields .

Chemical Reactions Analysis

1-(4-CHLOROBENZOYL)-N-CYCLOHEXYL-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ortho-quinone methides, dicarbonyls, and β-ketoesters . The major products formed from these reactions are enantioenriched 4H-chromenes, which exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZOYL)-N-CYCLOHEXYL-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific enzymes and receptors, thereby modulating their activity. For example, it inhibits monoamine oxidase (MAO), which plays a crucial role in the regulation of neurotransmitters . This inhibition can lead to improved cognitive function and reduced symptoms of neurological disorders .

Properties

Molecular Formula

C25H24ClNO4

Molecular Weight

437.9 g/mol

IUPAC Name

1-(4-chlorobenzoyl)-N-cyclohexyl-1-methyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide

InChI

InChI=1S/C25H24ClNO4/c1-24(21(28)15-11-13-16(26)14-12-15)20-18-9-5-6-10-19(18)31-23(30)25(20,24)22(29)27-17-7-3-2-4-8-17/h5-6,9-14,17,20H,2-4,7-8H2,1H3,(H,27,29)

InChI Key

IOYKJNDKCHGIMR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)NC4CCCCC4)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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